molecular formula C3H7NO B146923 N-Ethylformamide CAS No. 627-45-2

N-Ethylformamide

Cat. No. B146923
CAS RN: 627-45-2
M. Wt: 73.09 g/mol
InChI Key: KERBAAIBDHEFDD-UHFFFAOYSA-N
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Description

N-Ethylformamide, also known as N-Formylethylamine, is a chemical compound with the linear formula HCONHC2H5 . It has a molecular weight of 73.09 .


Synthesis Analysis

A production method of N-Ethylformamide involves reacting under certain temperature and pressure using ethamine, carbon monoxide, alcohol, sodium alkoxide as raw material . The reaction product obtains N-Ethylformamide product through filtering, after rectifying . This technique has advantages such as raw material being cheap and easy to get, simple process, fast reaction speed, high production efficiency, superior product quality, low equipment investment, few waste discharge, and low production cost .


Molecular Structure Analysis

The linear formula of N-Ethylformamide is HCONHC2H5 . It has a molecular weight of 73.09 .


Chemical Reactions Analysis

N-Ethylformamide is a combustible liquid . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire .


Physical And Chemical Properties Analysis

N-Ethylformamide has a density of 0.9±0.1 g/cm3 . Its boiling point is 185.7±9.0 °C at 760 mmHg . The vapor pressure is 0.7±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.2±3.0 kJ/mol . The flash point is 86.3±3.7 °C . The index of refraction is 1.385 . The molar refractivity is 19.7±0.3 cm3 . It has 2 H bond acceptors and 1 H bond donor . It has 1 freely rotating bond .

Scientific Research Applications

  • Antitumor Activity and Metabolism in Mice N-Ethylformamide (NEF) was studied alongside N-methylformamide and formamide for antitumor activities against murine tumors. While N-methylformamide exhibited significant activity, NEF showed no significant activity in these experiments. The study also explored the metabolism of these compounds in animals, finding that no appreciable metabolism of N-methylformamide occurred under various conditions with liver preparations in vitro. This contrasts with N-ethylformamide, which did not demonstrate the same antitumor activity or metabolic profile (Gescher et al., 1982).

  • Molecular Structure and Spectroscopy Investigations into the molecular structure of NEF have been conducted using Fourier Transform Microwave Spectroscopy and other methods. One study identified various conformers of NEF and noted its structural resemblance to β-turns in folded peptides, which are significant in the study of molecular and protein structures (Vaquero-Vara et al., 2017).

  • Densitometric and Spectroscopic Investigation NEF's interactions with acetonitrile were studied using densitometry and FTIR spectroscopy. This research provided insights into the hydrogen bonding characteristics of NEF, contributing to a broader understanding of its chemical properties and behavior in mixtures (Jovic et al., 2014).

  • Low-Frequency Raman Spectroscopy The study of NEF in the liquid state using low-frequency Raman spectroscopy helped in understanding its hydrogen bonding, particularly in relation to intermolecular hydrogen bonds of chain-like species. This has implications for understanding the behavior of NEF in different states (Nielsen, 1988).

  • Cytotoxic Properties and Chemical Synthesis Research on the synthesis and cytotoxic properties of NEF and its derivatives has been conducted. This includes studies on how these compounds interact with various cell types and the potential implications for their use in medical applications, particularly concerning their antineoplastic and hepatotoxic activities (Han et al., 1990).

  • Volumetric Properties in Mixtures The volumetric properties of mixtures containing NEF with other solvents have been studied, providing valuable data on its behavior in various chemical environments. This research is essential for understanding how NEF interacts with other compounds and can influence the design of chemical processes involving NEF (Gadžurić et al., 2012).

  • Solvation Properties Investigations into the solvating properties of NEF and related amides have been conducted using vapor pressure and conductivity measurements. This research is important for understanding how NEF and similar compounds behave as solvents, which has implications for their use in various industrial and research applications (Pontani & Rode, 1977).

  • Interaction with Amino Acids and Peptides Studies have explored the interaction of NEF with amino acids and peptides, particularly focusing on the enthalpy of these interactions. This research contributes to the understanding of NEF's interactions at the molecular level, which is crucial for its potential applications in biochemistry and pharmacology (Fernández & Lilley, 1992).

Safety And Hazards

N-Ethylformamide causes skin irritation and serious eye irritation . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . In case of eye contact, it is advised to rinse cautiously with water for several minutes . If swallowed, it is advised to rinse mouth with water and not induce vomiting . It is also advised to never give anything by mouth to an unconscious person .

properties

IUPAC Name

N-ethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-2-4-3-5/h3H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERBAAIBDHEFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060842
Record name Formamide, N-ethyl-
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Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylformamide

CAS RN

627-45-2
Record name Ethylformamide
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Record name N-Ethylformamide
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Record name N-Ethylformamide
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Record name Formamide, N-ethyl-
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Record name Formamide, N-ethyl-
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Record name N-ethylformamide
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Record name N-ETHYLFORMAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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